molecular formula C11H12N2O6 B173423 3-Nitro-N-acetyl-L-tyrosine CAS No. 13948-21-5

3-Nitro-N-acetyl-L-tyrosine

Cat. No.: B173423
CAS No.: 13948-21-5
M. Wt: 268.22 g/mol
InChI Key: MYWCKMXQJXDPQZ-QMMMGPOBSA-N
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Description

3-Nitro-N-acetyl-L-tyrosine is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is nitrated and the amino group is acetylated. This compound is of interest due to its potential biological and chemical properties, particularly in the context of oxidative stress and nitrative stress markers.

Mechanism of Action

Target of Action

3-Nitro-N-acetyl-L-tyrosine is a derivative of tyrosine, a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . The primary targets of this compound are proteins with tyrosine residues, which can be nitrated by the compound .

Mode of Action

The compound interacts with its targets by nitrating tyrosine residues in proteins . This nitration is mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . The nitration of tyrosine residues can lead to alterations in protein function and signaling pathways .

Biochemical Pathways

The nitration of tyrosine residues affects various biochemical pathways. In many disease states, oxidative stress increases the production of superoxide and NO, forming peroxynitrite, a destructive free radical oxidant . The production of peroxynitrite is capable of oxidizing several lipoproteins and nitrating tyrosine residues in many proteins . This process is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa), which is excreted in the urine .

Result of Action

The nitration of tyrosine residues by this compound can lead to alterations in protein function and signaling pathways . This can result in cell damage and inflammation, as nitrotyrosine is a marker of these conditions . Increased levels of nitrotyrosine have been detected in various pathological conditions such as rheumatoid arthritis, septic shock, and coeliac disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions, which increase the production of superoxide and NO, can enhance the nitration of tyrosine residues . Furthermore, the presence of other reactive nitrogen species in the environment can also affect the compound’s action .

Biochemical Analysis

Biochemical Properties

3-Nitro-N-acetyl-L-tyrosine is involved in various biochemical reactions. It is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant . The production of ONOO− is capable of oxidizing several lipoproteins and of nitrating tyrosine residues in many proteins .

Cellular Effects

The effects of this compound on cells are significant. It is detected in large number of pathological conditions and is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress . Increased level of nitrotyrosine is detected in rheumatoid arthritis, septic shock, and coeliac disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage .

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine nitration mediated by reactive nitrogen species . This pathway involves the production of superoxide and NO forming peroxynitrite, a destructive free radical oxidant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-acetyl-L-tyrosine typically involves the nitration of N-acetyl-L-tyrosine. The nitration process can be carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-acetyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or cleavage products.

    Reduction: Formation of 3-amino-N-acetyl-L-tyrosine.

    Substitution: Formation of substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-N-acetyl-L-tyrosine is used in various scientific research applications, including:

    Chemistry: As a model compound to study nitration reactions and the effects of nitration on amino acids.

    Biology: As a marker for nitrative stress in biological systems, helping to understand the role of reactive nitrogen species in cellular damage and disease.

    Medicine: Investigating its potential role in diseases associated with oxidative and nitrative stress, such as neurodegenerative diseases and cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-L-tyrosine: Similar structure but without the acetyl group. It is also used as a marker for nitrative stress.

    N-Acetyl-L-tyrosine: Similar structure but without the nitro group. It is used in various biochemical studies and as a dietary supplement.

    N-Acetyl-5-chloro-3-nitro-L-tyrosine:

Uniqueness

3-Nitro-N-acetyl-L-tyrosine is unique due to the presence of both the nitro and acetyl groups, which can influence its chemical reactivity and biological activity. The acetyl group can affect the compound’s solubility and stability, while the nitro group can participate in redox reactions, making it a valuable tool for studying nitrative stress and its effects on biological systems.

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-6(14)12-8(11(16)17)4-7-2-3-10(15)9(5-7)13(18)19/h2-3,5,8,15H,4H2,1H3,(H,12,14)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCKMXQJXDPQZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632482
Record name N-Acetyl-3-nitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13948-21-5
Record name N-Acetyl-3-nitro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13948-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-3-nitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, N-acetyl-3-nitro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of observing (15)N CIDNP during the formation of 3-nitro-N-acetyl-L-tyrosine?

A1: The observation of (15)N Chemically Induced Dynamic Nuclear Polarization (CIDNP) during the reaction of N-acetyl-L-tyrosine with the nitrating system (15)NO(-)(2)/H(2)O(2)/HRP provides crucial evidence for the involvement of radical pairs in the reaction mechanism. [] The emission observed in the (15)N NMR signals of both this compound and its 1-nitrocyclohexa-2,5-dien-4-one derivative confirms that these products are formed through the recombination of (15)NO()(2) radicals and N-acetyl-L-tyrosinyl radicals (Tyrac()). [] This insight is key to understanding the process of tyrosine nitration, a post-translational modification with significant biological implications.

Q2: How does the study differentiate between the potential involvement of peroxynitrite and (15)NO(*)(2) radicals in the nitration mechanism?

A2: The study cleverly employs the presence or absence of (15)N CIDNP signals to differentiate between the involvement of peroxynitrite and (15)NO()(2) radicals. The absence of (15)N CIDNP in (15)NO(-)(3) when N-acetyl-L-tyrosine is absent suggests that peroxynitrite is not formed as an intermediate during the reaction. [] This conclusion is further supported by the lack of a (15)N NMR signal for peroxynitrate after the reaction. [] These findings strongly indicate that (15)NO()(2) radicals are the primary reactive nitrogen species directly responsible for the nitration of N-acetyl-L-tyrosine in this specific system.

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